molecular formula C8H13NO2 B4757432 N-(1,1-dimethylprop-2-yn-1-yl)-2-methoxyacetamide

N-(1,1-dimethylprop-2-yn-1-yl)-2-methoxyacetamide

Cat. No. B4757432
M. Wt: 155.19 g/mol
InChI Key: FMBWNGGJGZEXNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to N-(1,1-dimethylprop-2-yn-1-yl)-2-methoxyacetamide, often involves multi-step chemical processes. These processes might include the conversion of aromatic organic acids into esters, hydrazides, and then into target compounds through reactions with bromoacetamide derivatives in the presence of solvents like N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by detailed crystallographic studies. These studies reveal the geometric parameters, including bond lengths, angles, and conformational aspects of the compounds. For example, compounds similar to N-(1,1-dimethylprop-2-yn-1-yl)-2-methoxyacetamide have been analyzed to show specific conformational features and hydrogen bonding patterns within their crystalline structures, providing insights into their molecular geometry and interactions (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, reflecting their reactivity and chemical properties. These reactions include interactions with other molecules under specific conditions, leading to the formation of new compounds. The chemical behavior of these compounds can be influenced by factors such as the presence of substituents on the aromatic ring and the nature of the reaction conditions (Sakai et al., 2022).

Physical Properties Analysis

The physical properties of N-(1,1-dimethylprop-2-yn-1-yl)-2-methoxyacetamide and related compounds include aspects such as melting points, boiling points, solubility in various solvents, and spectral properties. These properties are essential for understanding the compound's behavior in different environments and for its identification and characterization (Victors et al., 2004).

Chemical Properties Analysis

The chemical properties of acetamide derivatives encompass their reactivity, stability, and interactions with various chemical reagents. Studies on these compounds reveal their potential for participation in chemical reactions, including nucleophilic substitutions and addition reactions. The chemical properties are crucial for developing synthetic methodologies and for the compounds' application in various fields (Le Bras & Muzart, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, I can’t provide a detailed analysis of the safety and hazards of "N-(1,1-dimethylprop-2-yn-1-yl)-2-methoxyacetamide" .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, if “N-(1,1-dimethylprop-2-yn-1-yl)-2-methoxyacetamide” shows promising biological activity, future research might focus on optimizing its synthesis, improving its efficacy, and evaluating its safety profile .

properties

IUPAC Name

2-methoxy-N-(2-methylbut-3-yn-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-8(2,3)9-7(10)6-11-4/h1H,6H2,2-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBWNGGJGZEXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-methylbut-3-yn-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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